molecular formula C5H5ClFN3 B1592994 2-Chloro-5-fluoropyridine-3,4-diamine CAS No. 405230-93-5

2-Chloro-5-fluoropyridine-3,4-diamine

Cat. No. B1592994
M. Wt: 161.56 g/mol
InChI Key: PSULFTVHYISNAH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

2-Chloro-5-fluoropyridine-3,4-diamine serves as a precursor in the synthesis of pentasubstituted pyridines through halogen dance reactions. These halopyridine isomers, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are valuable for their potential applications in medicinal chemistry due to their unique functionalization capabilities, allowing for a variety of chemical manipulations to generate compounds with desired functionalities (Wu et al., 2022).

Control of MLCT Excited-State Lifetimes

The compound is utilized in the study of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in Iron(II) Polypyridines. Modifications with elements like fluorine, chlorine, or bromine on 2,2':6',2″-Terpyridyl (tpy) ligands have shown to influence the spin states and MLCT lifetimes, which are crucial for understanding the dynamics of excited states in these complexes (Fatur et al., 2017).

Synthesis and Isolation of Novel Compounds

Through chemical synthesis processes involving 2-Chloro-5-fluoropyridine-3,4-diamine, researchers have successfully isolated novel compounds such as difluoroboryl imidate. These compounds are of interest for further chemical studies due to their unique structures and potential chemical reactivity (Hand & Baker, 1989).

Factors Governing Nucleophilic Substitutions

The reactivity of 2-Chloro-5-fluoropyridine-3,4-diamine towards various nucleophiles has been investigated to understand the factors that govern nucleophilic aromatic substitutions. Such studies help in predicting reaction outcomes based on substituent effects, facilitating the design of targeted synthetic pathways for complex molecules (Schlosser & Rausis, 2005).

Luminescent Metalloreceptors

The synthesis and characterization of luminescent metalloreceptors incorporating 2-Chloro-5-fluoropyridine-3,4-diamine derivatives demonstrate the compound's utility in developing sensors for ion detection. These studies contribute to the design of materials with specific optical properties for applications in sensing and imaging (Patra et al., 2010).

properties

IUPAC Name

2-chloro-5-fluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULFTVHYISNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624364
Record name 2-Chloro-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoropyridine-3,4-diamine

CAS RN

405230-93-5
Record name 2-Chloro-5-fluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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